molecular formula C26H31N3O6S B2837704 N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-88-2

N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2837704
CAS RN: 878059-88-2
M. Wt: 513.61
InChI Key: KTMRSCOFADKIFP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O6S and its molecular weight is 513.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

The molecule N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, due to its complex structure, is part of a broader category of compounds with potential applications in various fields of scientific research, including chemistry and pharmacology. Although the specific molecule was not directly identified in the search, related research provides insight into similar compounds' synthesis, chemical properties, and potential applications.

For example, studies on the synthesis of heterocyclic compounds demonstrate the potential for creating novel indole derivatives through intramolecular nucleophilic aromatic substitution, indicating a methodological relevance to the synthesis and modification of complex molecules like N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (Kametani, Ohsawa, & Ihara, 1981). Additionally, research into the fluorescent detection of carbonyl compounds in environmental samples utilizing related compounds underscores the potential for analytical applications in environmental monitoring and chemical analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Pharmacological Research

The structure of N-(2,5-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suggests potential pharmacological applications, as indicated by studies on similar compounds. For instance, the synthesis and evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlight the continuous search for novel compounds with antibacterial and anti-enzymatic properties, suggesting a pharmacological interest in derivatives of acetamide and related structures (Nafeesa et al., 2017).

Environmental and Biological Applications

Research on the use of compounds for environmental and biological applications, such as the protection of crops from chilling injury, indicates the broader utility of acetamide derivatives in agricultural sciences. Mefluidide, a compound with structural elements that might be considered analogous in complexity to the molecule , showcases the potential for research into stress protection mechanisms in plants (Tseng & Li, 1984).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O6S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-22(20)29)36(32,33)17-25(30)27-21-14-19(34-2)8-9-23(21)35-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMRSCOFADKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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